
Bendamustine hydrochloride
Overview
Description
Bendamustine hydrochloride is a chemotherapy medication used primarily in the treatment of chronic lymphocytic leukemia, multiple myeloma, and non-Hodgkin’s lymphoma . It belongs to the class of alkylating agents and works by interfering with the function of DNA and RNA, leading to cell death . This compound was first synthesized in the early 1960s and has since become an essential drug in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves several hazardous reagents, including thionyl chloride, and requires careful control of reaction conditions to ensure the purity and yield of the final product .
Industrial Production Methods: The industrial production of bendamustine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bendamustine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and alkylation .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous solutions, leading to the formation of monohydroxy and dihydroxy derivatives.
Oxidation: Catalyzed by cytochrome P450 enzymes, resulting in the formation of active metabolites.
Major Products Formed: The major products formed from these reactions include monohydroxy-bendamustine, dihydroxy-bendamustine, and various DNA adducts .
Scientific Research Applications
Bendamustine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alkylation reactions and DNA cross-linking mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
Bendamustine hydrochloride exerts its effects through multiple mechanisms:
Alkylation: Forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks.
DNA Damage Response: Activates DNA-damage stress responses and apoptosis pathways.
Cell Cycle Inhibition: Inhibits mitotic checkpoints and induces mitotic catastrophe, leading to cell death.
Comparison with Similar Compounds
Bendamustine hydrochloride is unique among alkylating agents due to its dual mechanism of action, combining properties of both alkylating agents and purine analogs . Similar compounds include:
Cyclophosphamide: Another alkylating agent used in cancer treatment, but with a different toxicity profile.
Chlorambucil: An alkylating agent with a simpler structure and different clinical applications.
Melphalan: Used in the treatment of multiple myeloma, with a different mechanism of action and side effect profile.
In comparison, this compound shows improved penetration and localization within DNA, leading to more persistent DNA double-strand breaks and enhanced cytotoxicity .
Biological Activity
Bendamustine hydrochloride is a unique cytotoxic agent primarily used in the treatment of various hematologic malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia (CLL). It possesses both alkylating and antimetabolite properties, making it effective against cancer cells through multiple mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure:
- Chemical Name: 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid hydrochloride
- Molecular Formula: CHClNO·HCl
Bendamustine acts primarily by cross-linking DNA strands, which inhibits DNA synthesis and repair. This action leads to apoptosis in both dividing and quiescent cells. Its bifunctional nature allows it to exhibit properties similar to both traditional alkylating agents and purine analogs, enhancing its efficacy against resistant cancer cell lines .
Pharmacokinetics
Bendamustine is administered intravenously, typically at a dose of 120 mg/m on days 1 and 2 of a 21-day cycle. Its pharmacokinetic profile shows rapid absorption with peak plasma concentrations occurring approximately one hour post-infusion. The drug undergoes hydrolysis to form less active metabolites, but also generates active metabolites that contribute to its therapeutic effects .
Pharmacokinetic Parameter | Value |
---|---|
Time to Peak Concentration | ~1 hour |
Half-life | 30 minutes to 3 hours |
Volume of Distribution | 3.5 L/kg |
Clearance | 13 L/h |
Clinical Efficacy
Bendamustine has demonstrated significant efficacy in clinical settings, particularly in patients with rituximab-refractory B-cell lymphomas. In a multicenter study involving 100 patients, an overall response rate (ORR) of 75% was observed, with a median duration of response (DOR) of 9.2 months .
Case Studies
- Study on Indolent B-cell Lymphoma:
- Long-term Follow-up Study:
Safety Profile
While bendamustine is generally well-tolerated, it is associated with several adverse effects, particularly hematologic toxicities such as neutropenia and thrombocytopenia. The most common non-hematologic side effects include nausea, fatigue, and infection risk .
Adverse Events Summary
Adverse Event | Incidence |
---|---|
Neutropenia | 61% |
Thrombocytopenia | 25% |
Nausea | 77% |
Infections | 69% |
Q & A
Basic Research Questions
Q. What is the mechanism of action of bendamustine hydrochloride in inducing cytotoxicity?
this compound acts as a bifunctional alkylating agent, forming DNA cross-links that impair DNA synthesis and repair. Unlike traditional alkylators, it uniquely activates the base excision repair (BER) pathway rather than alkyltransferase-mediated repair, leading to prolonged DNA damage and apoptosis. This mechanism is supported by in vitro studies showing persistent DNA adducts and reduced cross-resistance with other alkylating agents .
Q. What pharmacokinetic (PK) parameters distinguish this compound from other alkylating agents?
Key PK parameters include rapid elimination (half-life: ~0.47–0.71 hours for IV/oral), high bioavailability (~70–80% for oral), and dose-dependent exposure (AUC). Oral administration achieves ~2× higher cycle-adjusted AUC (42,288 ng·h/mL) compared to IV (20,424 ng·h/mL), attributed to prolonged absorption. Metabolism involves hydrolysis to hydroxy derivatives and limited CYP1A2-mediated demethylation, minimizing drug-drug interactions .
Q. What are the common adverse effects observed in this compound clinical trials?
Hematologic toxicities (neutropenia, thrombocytopenia) are dose-limiting, occurring in >50% of patients. Non-hematologic effects include mild gastrointestinal disorders (nausea, vomiting) and rare hypersensitivity reactions. Notably, oral formulations show comparable safety to IV, with no dose-limiting gastrointestinal toxicity .
Q. How is this compound dosed in standard regimens for lymphoid malignancies?
The NCCN-recommended regimen for CLL and indolent NHL is 90–120 mg/m² IV on days 1–2 every 21–28 days. For oral administration, phase I studies identified 75 mg/m²/day for 7 days every 3 weeks as the optimal schedule, balancing efficacy and hematologic recovery .
Advanced Research Questions
Q. How do the pharmacokinetic profiles of oral and IV this compound compare in advanced solid tumors?
Oral administration achieves higher systemic exposure (AUC) but similar peak plasma concentrations (Cmax) to IV. The oral formulation's tmax is ~1 hour, with a marginally longer half-life (0.71 vs. 0.47 hours for IV). Despite interpatient variability (CV >30%), oral dosing avoids infusion-related complications and is feasible for outpatient use .
Q. What methodological considerations are critical when designing dose-escalation studies for oral this compound?
Phase I trials should use a 3+3 design with DLT assessment in cycle 1. Key endpoints include MTD determination (e.g., 75 mg/m²/day ×7 days), hematologic recovery timelines, and DLT criteria (e.g., grade 4 neutropenia >7 days). Delayed platelet/neutrophil recovery, observed in extended schedules (e.g., 14–21 days), necessitates dose adjustments to maintain cycle continuity .
Q. How can researchers address contradictions in reported efficacy across solid tumor types?
Tumor-specific response analysis is critical. For example, partial responses were observed in thymic carcinoma and prostatic small-cell carcinoma (33% response rate at 75 mg/m² oral), but not in NSCLC or breast cancer. Stratification by tumor genetics (e.g., DNA repair deficiencies) and combination with targeted therapies (e.g., CD20 inhibitors) may enhance efficacy .
Q. What evidence supports bendamustine's role in overcoming resistance to rituximab or other alkylators?
In rituximab-refractory indolent NHL, bendamustine monotherapy achieved 68% overall response rates, attributed to its unique DNA damage persistence and low cross-resistance. Preclinical data suggest bendamustine bypasses resistance mechanisms like upregulated alkyltransferase or mismatch repair pathways .
Q. How does this compound’s safety profile vary with renal/hepatic impairment?
Population PK analyses show no significant impact of mild-to-moderate renal (CrCl ≥30 mL/min) or hepatic impairment (Child-Pugh A/B) on exposure. However, severe impairment requires dose reduction due to insufficient data. Monitoring for hematologic toxicity is essential in these populations .
Q. What are the challenges in formulating stable aqueous solutions of this compound?
Bendamustine degrades rapidly in aqueous media via hydrolysis, necessitating lyophilized formulations. Stability studies show reconstituted solutions retain >90% potency for 24 hours at 2–8°C. Novel approaches, like cyclodextrin complexes, are under investigation to improve solubility and shelf-life .
Methodological Notes
- Data Interpretation : Prioritize studies with rigorous PK/PD modeling (e.g., non-compartmental analysis in phase I trials) .
- Contradiction Resolution : Cross-reference tumor-specific trial outcomes and mechanistic studies to explain variability .
- Ethical Compliance : Ensure protocols include DLT mitigation strategies (e.g., granulocyte support) and IRB approval for vulnerable populations .
Properties
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKUOZOLHMKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16506-27-7 (Parent) | |
Record name | Bendamustine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188912 | |
Record name | Bendamustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-75-7 | |
Record name | Bendamustine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendamustine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendamustine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bendamustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDAMUSTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.